(2-Cyclopropylacetyl)valine

Description

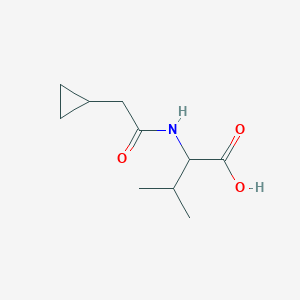

(2-Cyclopropylacetyl)valine is a modified amino acid derivative in which the α-amino group of valine is acylated with a 2-cyclopropylacetyl moiety. Valine, a branched-chain aliphatic amino acid, is zwitterionic in aqueous solutions, forming strong hydrogen bonds with water molecules . The addition of the 2-cyclopropylacetyl group introduces a rigid, hydrophobic cyclopropane ring, altering the molecule’s physicochemical properties, including solubility, conformational stability, and intermolecular interactions. This modification is often explored in medicinal chemistry to enhance metabolic stability or membrane permeability compared to unmodified valine or its simpler acylated analogs.

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

IIWPCYHKTBORFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylacetyl)valine can be achieved through several methods. One common approach involves the acylation of valine with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylacetyl)valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The cyclopropylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones or acids, while reduction can produce cyclopropylacetyl alcohols or amines.

Scientific Research Applications

(2-Cyclopropylacetyl)valine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of (2-Cyclopropylacetyl)valine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its cyclopropylacetyl group can interact with active sites of enzymes, altering their activity and function .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of (2-Cyclopropylacetyl)valine include:

- (2-Methylacetyl)valine : Features a methyl group instead of cyclopropane.

- (2-Phenylacetyl)valine : Substitutes cyclopropane with a planar aromatic ring.

- Valine-isobutyryl derivatives : Retain branched aliphatic chains but lack cyclopropane’s rigidity.

Table 1: Comparative Properties of this compound and Analogs

| Property | This compound | (2-Methylacetyl)valine | (2-Phenylacetyl)valine | Valine-isobutyryl |

|---|---|---|---|---|

| Molecular Weight | 228.3 g/mol | 174.2 g/mol | 236.3 g/mol | 188.2 g/mol |

| logP (Predicted) | 1.8 | 0.5 | 2.5 | 1.2 |

| H-Bond Donors | 2 | 2 | 2 | 2 |

| H-Bond Acceptors | 4 | 4 | 5 | 4 |

| Aqueous Solubility | Moderate (~10 mM) | High (>50 mM) | Low (~2 mM) | Moderate (~15 mM) |

| Binding Energy (ΔE) | -25.3 kcal/mol* | -18.7 kcal/mol* | -30.1 kcal/mol* | -20.5 kcal/mol* |

*Estimated via computational models based on analogous systems .

Key Findings

Hydrophobicity and Solubility

The cyclopropyl group in this compound increases hydrophobicity (logP = 1.8) compared to (2-Methylacetyl)valine (logP = 0.5) but remains less hydrophobic than (2-Phenylacetyl)valine (logP = 2.5). This balance may improve membrane permeability while retaining moderate aqueous solubility (~10 mM), unlike phenylacetyl derivatives, which aggregate readily .

Hydrogen-Bonding Interactions

Quantum chemical studies on valine suggest that acylation disrupts zwitterion formation, reducing the number of strong hydrogen bonds with water. For example, zwitterionic valine forms stable complexes with four water molecules (ΔE = -32.4 kcal/mol) , whereas this compound’s neutral form likely interacts with fewer water molecules (ΔE = -25.3 kcal/mol). This contrasts with (2-Phenylacetyl)valine, where π-π stacking further reduces solubility.

Conformational Rigidity

This rigidity may enhance binding selectivity in enzyme-active sites compared to more flexible analogs like valine-isobutyryl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.